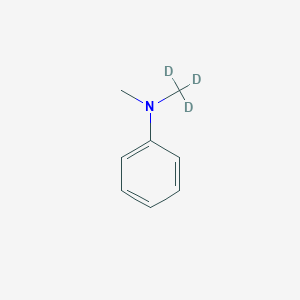

N,N-Dimethylaniline-D3 (N-methyl-D3)

Description

Significance of Isotopic Labeling in Mechanistic Elucidation and Kinetic Studies

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons but the same chemical properties. princeton.edu Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, is twice as heavy as protium (B1232500) (¹H). This mass difference is the foundation of the Kinetic Isotope Effect (KIE) , a phenomenon where a reaction proceeds at a different rate when a hydrogen atom involved in a bond-breaking or bond-forming step is replaced by deuterium. princeton.edu

The C-D bond has a lower zero-point vibrational energy than the corresponding C-H bond, making it stronger and requiring more energy to break. Consequently, if the cleavage of this C-H bond is the rate-determining step of a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart. The ratio of the rate constants (kH/kD) provides the KIE value. princeton.edu This effect is a powerful tool for identifying rate-limiting steps and for distinguishing between proposed reaction pathways. princeton.edu There are two main types of KIEs:

Primary KIE: Observed when the bond to the isotopic atom is broken or formed in the rate-determining step. Typical values for C-H/C-D bonds are in the range of 2-8.

Secondary KIE: Observed when the bond to the isotopic atom is not broken but its environment changes during the rate-determining step (e.g., a change in hybridization). These effects are much smaller, typically with kH/kD values close to 1 (0.8-1.2), and can be "normal" (>1) or "inverse" (<1). cdnsciencepub.com

By measuring these subtle changes in reaction rates, chemists can deduce detailed information about the transition state of a reaction. princeton.edu

| KIE Type | Description | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| Primary | The bond to the isotope is broken/formed in the rate-determining step. | 2 - 8 | Indicates direct involvement of the C-H bond in the slowest step of the reaction. |

| Secondary (α) | Isotope is attached to the carbon undergoing a hybridization change (e.g., sp² to sp³). | 0.9 - 1.2 | Probes changes in the transition state structure at the reaction center. |

| Secondary (β) | Isotope is attached to a carbon adjacent to the reacting center. | 0.95 - 1.15 | Provides information about hyperconjugation and steric effects in the transition state. |

Overview of N,N-Dimethylaniline-D3 as a Strategic Research Probe

N,N-Dimethylaniline-D3, and its more heavily labeled counterpart N,N-Dimethylaniline-d6, are invaluable tools for studying reactions that involve the N-methyl groups. By placing the isotopic label specifically on these groups, researchers can isolate and investigate reaction steps such as N-demethylation, C-H activation, and nucleophilic attack without interference from effects on the aromatic ring.

One key area of application is in studying enzymatic reactions. For instance, DFT calculations on the C-H hydroxylation of N,N-dimethylaniline by the enzyme Cytochrome P450 showed that the KIE is a highly sensitive probe of the reaction's spin state, demonstrating that the KIE can distinguish between different electronic pathways. nih.gov

In organic synthesis, deuterated N,N-dimethylaniline has been used to clarify the mechanisms of fundamental reactions. A 1971 study investigated the secondary KIE in the quaternization reaction between N,N-dimethyl-d6-aniline and methyl p-toluenesulfonate. cdnsciencepub.com An inverse isotope effect (kH/kD = 0.88 at 51°C) was observed, indicating that the transition state is sterically more crowded than the reactants. cdnsciencepub.com The temperature dependence of this KIE further revealed that the effect is primarily due to a difference in the enthalpy of activation (ΔΔH‡), not the entropy of activation (ΔΔS‡). cdnsciencepub.com

More recent research has focused on the N-demethylation of substituted N,N-dimethylanilines using iron-based catalysts. rsc.org By using N,N-di(trideuteriomethyl)anilines, researchers could measure both intermolecular and intramolecular KIEs. rsc.org These studies found large KIE values, confirming that the cleavage of the C-H bond on the methyl group is the rate-determining step in this oxidation process. rsc.org These findings are crucial for understanding the mechanisms of drug metabolism and for designing more efficient catalytic systems.

| Deuterated Compound | Reaction Studied | Observed KIE (kH/kD) | Mechanistic Insight | Reference |

|---|---|---|---|---|

| N,N-Dimethyl-d6-aniline | Quaternization with methyl p-toluenesulfonate | 0.88 (at 51°C) | Inverse secondary KIE suggests a sterically crowded SN2 transition state. The effect is enthalpic in origin. | cdnsciencepub.com |

| 4-Br-N,N-di(trideuteriomethyl)aniline | N-demethylation by iodosylbenzene catalyzed by an iron complex | 7.7 (intermolecular) | Large primary KIE confirms that C-H bond cleavage is the rate-determining step of the oxidation. | rsc.org |

| 4-NO2-N,N-di(trideuteriomethyl)aniline | N-demethylation by iodosylbenzene catalyzed by an iron complex | 10.3 (intermolecular) | Demonstrates that the KIE is sensitive to electronic effects of substituents on the aromatic ring. | rsc.org |

| Deuterated Dimethylaniline Derivatives | Tricyanovinylation with tricyanoethylene | Observed | The presence of a KIE was consistent with a mechanism involving rate-limiting proton transfer from the methyl group. | osti.gov |

Historical Development of Deuterium Isotope Applications in Aniline (B41778) Chemistry

The application of deuterium isotopes in chemistry began shortly after the discovery of deuterium by Harold Urey in 1931. By the mid-20th century, the kinetic isotope effect was becoming a standard tool for mechanistic organic chemists.

Early studies in aniline chemistry focused on the isotope effects involving the amine protons (N-H) or the aromatic ring protons (C-H). For example, a 1962 paper explored the deuterium isotope effect in the nitrosation of aniline, providing insights into the equilibrium and kinetic steps of the reaction. acs.org Another study from 1963 reported a KIE in the tricyanovinylation of dimethylaniline, suggesting that C-H bond cleavage from the methyl group was mechanistically significant. osti.gov

Throughout the 1970s and 1980s, the use of KIEs expanded to probe more subtle aspects of reaction mechanisms, such as transition state structure and solvent effects. Studies on deuterated aniline nucleophiles in SN2 reactions provided evidence for specific transition state geometries. rsc.org The advancement of analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), greatly facilitated these investigations, allowing for more precise measurement of isotope ratios in products and reactants.

In recent decades, research has shifted towards more complex systems, including organometallic catalysis and enzymatic transformations. nih.govrsc.orgresearchgate.net The use of specifically labeled compounds like N,N-Dimethylaniline-D3 allows for the detailed study of C-H activation and functionalization, which are key processes in modern synthetic chemistry. The historical progression shows a clear trend from studying simple acid-base reactions to dissecting complex, multi-step catalytic cycles, with deuterated anilines playing a continuous and vital role.

Structure

3D Structure

Properties

Molecular Formula |

C8H11N |

|---|---|

Molecular Weight |

124.2 g/mol |

IUPAC Name |

N-methyl-N-(trideuteriomethyl)aniline |

InChI |

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3 |

InChI Key |

JLTDJTHDQAWBAV-FIBGUPNXSA-N |

SMILES |

CN(C)C1=CC=CC=C1 |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)C1=CC=CC=C1 |

Canonical SMILES |

CN(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Deuterium Incorporation Strategies for N,n Dimethylaniline D3

Regioselective Deuterium (B1214612) Labeling Approaches

Regioselectivity is critical in the synthesis of N,N-Dimethylaniline-D3 to ensure the deuterium label is introduced exclusively at the intended methyl group, avoiding exchange with protons on the aromatic ring.

Synthesis Utilizing Deuterated Alkylating Agents (e.g., Iodomethane-D3)

One of the most direct and common methods for synthesizing N,N-Dimethylaniline-D3 involves the use of a deuterated alkylating agent. Iodomethane-D3 (B117434) (CD₃I) is a widely used reagent for this purpose due to its high reactivity and the commercial availability of its deuterated form. nbinno.com The synthesis typically involves the N-alkylation of aniline (B41778) or N-methylaniline.

A documented procedure involves the reaction of aniline with iodomethane-d3 in the presence of a base and a phase-transfer catalyst. rsc.org For instance, N,N-di(trideuteriomethyl) aniline (the D6 analogue) has been synthesized by reacting aniline with iodomethane-d3 using potassium hydroxide (B78521) as the base and tetra-n-butylammonium iodide as a phase-transfer catalyst. rsc.org A similar reaction can be adapted to produce the D3-labeled compound by starting with N-methylaniline. The reaction using aniline as the starting material proceeds as follows:

To a solution of benzene (B151609) and water containing aniline, tetra-n-butylammonium iodide, and potassium hydroxide, iodomethane-d3 is added dropwise. rsc.org The mixture is then heated to drive the reaction to completion. rsc.org The use of iodomethane (B122720) for N-alkylation of anilines can sometimes lead to the formation of quaternary ammonium (B1175870) salts as byproducts, although reaction conditions can be optimized to favor the desired tertiary amine. spbu.ru

Table 1: Synthesis of N,N-di(trideuteriomethyl) aniline using Iodomethane-D3 rsc.org

| Reactant/Reagent | Role |

| Aniline | Starting Material |

| Iodomethane-d3 | Deuterated Alkylating Agent |

| Potassium Hydroxide | Base |

| Tetra-n-butylammonium iodide | Phase-Transfer Catalyst |

| Benzene / Water | Solvent System |

| This table summarizes the components used in the synthesis of the D6 analogue, which follows the same principle as the D3 synthesis from N-methylaniline. |

The resulting N,N-Dimethylaniline-D3 can be purified from the reaction mixture using standard techniques such as extraction and column chromatography. rsc.org

Hydrogen/Deuterium Exchange (H/D Exchange) Reactions

Hydrogen/Deuterium (H/D) exchange reactions provide an alternative pathway for deuterium incorporation. These reactions are particularly useful for labeling the aromatic ring but can also be applied to other positions under specific catalytic conditions. While direct H/D exchange on the methyl groups of N,N-dimethylaniline is less common than alkylation with deuterated reagents, exchange on the aromatic ring is well-documented.

The aromatic ring of N,N-dimethylaniline is considered electron-rich due to the electron-donating nature of the dimethylamino group. This electronic property makes the aromatic protons susceptible to exchange with deuterium under catalytic conditions, typically proceeding through an electrophilic aromatic substitution mechanism. nih.gov

Acid-catalyzed H/D exchange is a powerful method for incorporating deuterium into aromatic rings. nih.gov Using deuterated acids like deuterated trifluoroacetic acid (CF₃COOD) as both the catalyst and deuterium source, efficient deuterium incorporation can be achieved for a variety of aromatic amines. nih.gov The reaction selectively deuterates the most electron-rich positions, which in the case of N,N-dimethylaniline are the ortho and para positions. nih.gov It is important to note that in the absence of a catalyst, H/D exchange is often extremely slow or negligible.

Both homogeneous and heterogeneous catalysts are employed for H/D exchange reactions.

Homogeneous Catalysis: Earth-abundant metal complexes have emerged as effective homogeneous catalysts. For example, a stable trans-dihydride N-heterocyclic carbene (NHC) iron complex has been shown to catalyze H/D exchange at aromatic hydrocarbons under mild conditions. nih.gov In the presence of this iron complex, N,N-dimethylaniline demonstrated near-quantitative incorporation of deuterium at the meta and para positions when benzene-d6 (B120219) was used as the deuterium source. nih.gov This highlights the high regioselectivity that can be achieved with specific catalyst systems. acs.org

Heterogeneous Catalysis: Heterogeneous catalysts, such as platinum on a solid support (e.g., Pt/C), are also effective for H/D exchange. cardiff.ac.uk These catalysts are advantageous due to their ease of separation from the reaction mixture. Microwave irradiation has been used to accelerate Pt-catalyzed H/D exchange reactions in aniline derivatives. cardiff.ac.uk Palladium on alumina (B75360) is another heterogeneous catalyst used for gas-phase deuterium exchange reactions, although this is more commonly applied to simpler molecules like methane. ed.gov

Table 2: Catalysts for H/D Exchange in N,N-Dimethylaniline and Related Aromatic Amines

| Catalyst Type | Catalyst Example | Deuterium Source | Selectivity | Reference |

| Homogeneous (Brønsted Acid) | Deuterated Trifluoroacetic Acid (CF₃COOD) | CF₃COOD | Ortho, Para positions | nih.gov |

| Homogeneous (Metal Complex) | trans-dihydride NHC Iron Complex | Benzene-d6 | Meta, Para positions | nih.gov |

| Heterogeneous | Platinum catalyst | D₂O (implied) | Aromatic Ring | cardiff.ac.uk |

| This table provides examples of different catalytic systems used for deuterium incorporation into the aromatic ring of anilines. |

Stereoselective Deuterium Introduction

The site- and enantioselective incorporation of deuterium into molecules is a sophisticated area of synthetic chemistry, primarily driven by the pharmaceutical industry to improve drug efficacy. nih.gov This involves the creation of a chiral center containing a deuterium atom.

For a molecule like N,N-Dimethylaniline-D3, stereoselective introduction would not apply to the N-methyl-D3 group itself, as the three deuterium atoms make the methyl group achiral. However, the principles of stereoselective deuteration are highly relevant for creating deuterated derivatives of N,N-dimethylaniline where a stereocenter is formed.

Recent advancements have focused on catalytic asymmetric radical deuteration. nih.gov One metal-free platform utilizes peptide- or sugar-derived thiols as catalysts and inexpensive deuterium oxide (D₂O) as the deuterium source to achieve deuterofunctionalization of olefins at non-benzylic positions with high enantioselectivity. nih.gov While specific applications of these methods to generate stereoselectively deuterated N,N-dimethylaniline derivatives are not widely reported, these emerging strategies represent the frontier of deuterium labeling chemistry.

Advanced Synthetic Routes for N,N-Dimethylaniline-D3 Derivatives

Beyond the direct synthesis of N,N-Dimethylaniline-D3, advanced routes focus on creating complex deuterated derivatives. These methods often start with a pre-labeled compound like N,N-dimethylaniline-d5 (where the aromatic ring is deuterated) or N,N-Dimethylaniline-D6 (where both methyl groups are deuterated) and use it as a building block.

An example is the yttrium-catalyzed ortho-selective C–H addition of N,N-dimethyl anilines to alkenes. rsc.org In a deuterated experiment, the reaction of N,N-dimethylaniline-d5 with 1-octene (B94956), catalyzed by a cationic half-sandwich yttrium complex, resulted in an ortho-alkylated product where the deuterium atoms remained on the aromatic ring. This demonstrates a powerful, atom-economical method for synthesizing branched alkyl aniline derivatives from a deuterated precursor. rsc.org

Another advanced strategy involves the synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines. An efficient route uses reductive methylation of the corresponding 2-(buta-1,3-diynyl)-substituted anilines with formalin and sodium cyanoborohydride, which was found to be more effective than direct methylation with iodomethane. spbu.ru This approach could be adapted using deuterated reagents to produce specifically labeled complex aniline derivatives.

Furthermore, one-pot synthesis methods, such as the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol (B129727) over a Raney-Ni® catalyst, present an advanced and efficient strategy. lookchem.com By using deuterated methanol (CD₃OD), this process could potentially be adapted for the large-scale synthesis of N,N-Dimethylaniline-D3 and its D6 analogue.

Adaptations of Industrial N-Alkylation Processes for Deuteration

The industrial synthesis of N,N-dimethylaniline typically involves the N-alkylation of aniline with an alkylating agent, most commonly methanol. alfa-chemistry.com These established processes, which can be categorized into liquid-phase and gas-phase methods, offer a foundational framework for the introduction of deuterium into the N-methyl groups to produce N,N-Dimethylaniline-D3 (N-methyl-D3). The primary adaptation involves the substitution of conventional methanol (CH₃OH) with its deuterated counterpart, methanol-d4 (B120146) (CD₃OD) or methanol-d3 (B56482) (CD₃OH), as the source of the deuterated methyl groups.

In the liquid-phase method , aniline, methanol, and an acid catalyst such as sulfuric acid are reacted under elevated temperature and pressure. alfa-chemistry.com For the synthesis of the deuterated analog, the process parameters would be adjusted to accommodate the use of deuterated methanol. A representative industrial process involves reacting aniline and methanol in a molar ratio of approximately 1:3.56 with a catalytic amount of sulfuric acid at temperatures of 210-215°C and pressures of 3-3.3 MPa. alfa-chemistry.com The reaction is a series of reversible N-alkylation steps. alfa-chemistry.com

The gas-phase method involves passing a vaporized mixture of aniline and methanol over a solid acid catalyst at high temperatures. alfa-chemistry.comresearchgate.net A common approach utilizes a γ-Al₂O₃ catalyst at temperatures ranging from 200 to 400°C under atmospheric or slightly elevated pressure. google.com The conversion of aniline can reach up to 99.5% with a product yield of 98%. alfa-chemistry.com For the production of N,N-Dimethylaniline-D3, deuterated methanol vapor would be introduced along with aniline over the heated catalyst bed. The use of solid acid catalysts like zeolites and clays (B1170129) has also been extensively studied for aniline alkylation and could be adapted for deuteration. researchgate.net

The primary challenge in adapting these processes lies in achieving high isotopic purity and minimizing isotopic scrambling. The reaction conditions, including temperature, pressure, and catalyst choice, would need to be optimized to ensure efficient transfer of the deuterated methyl group from the methanol to the aniline nitrogen atom without significant loss of deuterium.

Table 1: Comparison of Industrial N-Alkylation Processes and Their Adaptation for Deuteration

| Process Parameter | Conventional Liquid-Phase N-Alkylation | Adapted Liquid-Phase Deuteration | Conventional Gas-Phase N-Alkylation | Adapted Gas-Phase Deuteration |

| Reactants | Aniline, Methanol | Aniline, Methanol-d3 (CD₃OH) | Aniline, Methanol | Aniline, Methanol-d3 (CD₃OH) |

| Catalyst | Sulfuric Acid | Sulfuric Acid | γ-Al₂O₃, Zeolites | γ-Al₂O₃, Zeolites |

| Temperature | 210-215°C | Optimized for deuteration | 200-400°C | Optimized for deuteration |

| Pressure | 3-3.3 MPa | Optimized for deuteration | Atmospheric to 2 bar | Optimized for deuteration |

| Key Consideration | Yield and purity of N,N-dimethylaniline | Isotopic purity of N,N-Dimethylaniline-D3 | Catalyst activity and selectivity | Catalyst stability and isotopic integrity |

Electrocatalytic Deuteration Routes

Electrocatalytic methods present an alternative and potentially more controlled approach for the synthesis of N,N-Dimethylaniline-D3. These routes can offer high selectivity and operate under milder conditions compared to traditional chemical methods. While specific research on the electrocatalytic deuteration of N-methylaniline to N,N-Dimethylaniline-D3 is not extensively documented, the principles of electrocatalytic hydrogenation and deuteration of related compounds provide a strong basis for its feasibility.

The core of this approach involves the electrochemical generation of a deuterating agent or the direct electrochemical reduction of a suitable precursor in a deuterated solvent. One plausible strategy would be the electrocatalytic N-methylation of N-methylaniline using a deuterated carbon source.

A hypothetical electrocatalytic route could involve the reduction of a C1 source, such as carbon dioxide, in the presence of N-methylaniline and a deuterium source. The process would likely proceed through the following general steps:

Electrochemical generation of a reactive methylating species: In a deuterated solvent like D₂O, the electrochemical reduction of a suitable carbon source at the cathode could form a deuterated methyl radical or a related intermediate.

Reaction with N-methylaniline: The electrochemically generated deuterated species would then react with N-methylaniline to form the N-CD₃ bond.

Catalyst role: A suitable electrocatalyst, often a transition metal-based material, is crucial to facilitate the electron transfer process and lower the activation energy for the reaction, thereby improving efficiency and selectivity.

Research into the visible-light-driven, photocatalyzed sp³ (C-H) activation for the synthesis of related nitrogen-containing heterocycles suggests that light-induced processes could also be adapted for the selective deuteration of the N-methyl group. lookchem.com

Table 2: Hypothetical Electrocatalytic Deuteration Parameters for N,N-Dimethylaniline-D3

| Parameter | Description |

| Substrate | N-methylaniline |

| Deuterium Source | Deuterated solvent (e.g., D₂O), Deuterated C1 source |

| Cathode Material | Transition metal-based electrocatalyst (e.g., Cu, Ag, or modified electrodes) |

| Anode Material | Inert electrode (e.g., Platinum, Graphite) |

| Electrolyte | Supporting electrolyte to ensure conductivity |

| Potential/Current | Optimized to drive the desired reduction and methylation reaction |

| Key Advantage | High selectivity, mild reaction conditions, potential for precise control over deuterium incorporation |

Kinetic Isotope Effect Studies Utilizing N,n Dimethylaniline D3

Primary Kinetic Isotope Effects in C-H Bond Activation Processes

The primary kinetic isotope effect is a key indicator of the mechanism of C-H bond activation. In the context of N,N-dimethylaniline demethylation, the use of N,N-Dimethylaniline-D3 allows for the determination of whether the abstraction of a hydrogen atom from the N-methyl group is a critical step in the reaction pathway.

Enzymatic N-Dealkylation Mechanisms

Enzymes, particularly oxidoreductases, play a crucial role in the metabolism of xenobiotics, including the N-dealkylation of N,N-dialkylanilines. Kinetic isotope effect studies using N,N-Dimethylaniline-D3 have been instrumental in understanding the intricate mechanisms of these enzymatic reactions.

Cytochrome P450 (P450) enzymes are a superfamily of heme-containing monooxygenases that are central to drug metabolism. The N-demethylation of N,N-dimethylaniline by P450s has been a subject of extensive mechanistic investigation.

Studies with various P450 isozymes have revealed a range of kinetic isotope effects, suggesting that the mechanism of N-demethylation can vary depending on the specific isozyme and reaction conditions. For instance, in NADPH-supported P450 2B1-catalyzed N-demethylation of a series of 4-substituted N,N-dimethylanilines, the observed KIE values were generally in the range of 1.56–2.27. semanticscholar.org However, a significantly larger value was observed for the 4-nitro derivative, indicating a potential shift in the mechanism. semanticscholar.org

Theoretical studies using density functional theory (DFT) have complemented experimental findings by modeling the reaction pathways. These calculations have helped to rationalize the observed KIEs and provide insights into the transition states of the C-H bond activation step. nih.gov The computed kinetic isotope effect profiles for different mechanistic scenarios can be compared with experimental data to determine the most likely pathway. nih.gov

| P450 Isozyme | Substrate | Co-substrate/Supporting System | Kinetic Isotope Effect (kH/kD) | Reference |

| P450 2B1 | 4-substituted N,N-dimethylanilines | NADPH | 1.56 - 2.27 | semanticscholar.org |

| P450 2B1 | N,N-dimethylaniline | Cumene hydroperoxide (CuOOH) | Increased compared to NADPH system | semanticscholar.org |

| P450 2B1 | N,N-dimethylaniline | Iodosylbenzene (PhIO) | ~7 | semanticscholar.org |

| P450 2B1 | 4-methoxy-N,N-dimethylaniline | Iodosylbenzene (PhIO) | Increased compared to NADPH system | semanticscholar.org |

Peroxidases, such as horseradish peroxidase (HRP) and chloroperoxidase, are another class of heme enzymes that catalyze the oxidation of a wide range of substrates, including the N-dealkylation of N,N-dialkylanilines.

Kinetic isotope effect studies using N,N-di-(trideuteromethyl)aniline have been crucial in elucidating the mechanisms of peroxidase-catalyzed N-demethylation. For chloroperoxidase-catalyzed demethylation supported by ethyl hydroperoxide, the isotope effect on Vmax was determined to be 1.42 ± 0.31. nih.gov In the case of horseradish peroxidase, the isotope effects on Vmax were 1.99 ± 0.39 with ethyl hydroperoxide and 4.09 ± 0.27 with hydrogen peroxide. nih.gov Furthermore, isotope effects ranging from 1.76 to 5.10 were observed on Vmax/Km for the hydroperoxide substrate in both enzyme systems when the N-methyl groups of N,N-dimethylaniline were deuterated. researcher.life These significant isotope effects suggest that the C-H bond cleavage is a rate-determining step in the catalytic cycle of these peroxidases.

| Peroxidase Enzyme | Hydroperoxide Substrate | Kinetic Parameter | Kinetic Isotope Effect (kH/kD) | Reference |

| Chloroperoxidase | Ethyl hydroperoxide | Vmax | 1.42 ± 0.31 | nih.gov |

| Horseradish Peroxidase | Ethyl hydroperoxide | Vmax | 1.99 ± 0.39 | nih.gov |

| Horseradish Peroxidase | Hydrogen peroxide | Vmax | 4.09 ± 0.27 | nih.gov |

| Both Enzymes | Various | Vmax/Km (for hydroperoxide) | 1.76 - 5.10 | researcher.life |

A key mechanistic question in the N-demethylation of N,N-dimethylaniline is whether the reaction proceeds via a direct hydrogen atom transfer (HAT) from the N-methyl group to the active oxidant of the enzyme, or through an initial single electron transfer (SET) from the nitrogen atom to form a radical cation, followed by deprotonation of a methyl C-H.

Kinetic isotope effect studies provide a powerful tool to distinguish between these two pathways. A large KIE is generally indicative of a HAT mechanism where the C-H bond is broken in the rate-determining step. Conversely, a small or absent KIE (kH/kD ≈ 1) would be more consistent with an SET mechanism where the initial electron transfer is the rate-limiting step.

In the case of cytochrome P450-mediated reactions, the observation of both small and large KIEs under different conditions suggests that the mechanism can be modulated. For example, the relatively low KIEs observed with the NADPH-supported P450 2B1 system are consistent with a mechanism where electron transfer may be at least partially rate-limiting. semanticscholar.org However, the significantly larger KIEs observed with oxygen surrogates like iodosylbenzene suggest a shift towards a mechanism where hydrogen atom abstraction is more clearly the rate-determining step. semanticscholar.org

For peroxidases, the generally high isotope effects observed provide strong evidence for a mechanism involving rate-limiting C-H bond cleavage, which can be interpreted as a hydrogen atom transfer process.

Non-Enzymatic Oxidative Transformations

The principles of kinetic isotope effect studies with N,N-Dimethylaniline-D3 are also applied to understand the mechanisms of non-enzymatic oxidative N-demethylation reactions, particularly those catalyzed by transition metal complexes that serve as models for metalloenzymes.

Non-heme iron and manganese complexes have been developed as synthetic models to mimic the oxidative capabilities of enzymes like cytochrome P450 and peroxidases. Studies on the oxidative N-demethylation of N,N-dimethylanilines by such complexes provide insights into the fundamental steps of C-H bond activation.

For instance, non-heme manganese(II) complexes have been shown to catalyze the oxidative demethylation of N,N-dimethylaniline. mdpi.com Mechanistic studies, including the investigation of substituent effects, suggest the involvement of an electrophilic intermediate as the key oxidant. mdpi.com The observation of a transient radical cation intermediate in these systems provides evidence for an initial electron-transfer step. mdpi.com

Similarly, studies with non-heme iron complexes have been conducted to elucidate the mechanism of N-demethylation. The determination of intramolecular and intermolecular KIEs using appropriately deuterated N,N-dimethylaniline derivatives has been employed to probe the reaction pathway. The comparison of these KIE values can help to distinguish between a single-step hydrogen atom transfer and a two-step electron transfer-proton transfer mechanism.

Anodic Oxidation Reaction Mechanisms

The electrochemical oxidation of N,N-Dimethylaniline (DMA) has been shown to primarily yield N,N,N',N'-tetramethylbenzidine (TMB) and its corresponding oxidized quinoidal form. sci-hub.se Studies on the anodic oxidation of DMA at inert electrodes like platinum and carbon paste indicate a mechanism involving the initial formation of a cation radical. This radical can then undergo a coupling reaction. sci-hub.se

The use of isotopically labeled compounds is crucial for determining the specific atoms involved in the rate-determining step. In the context of DMA oxidation, while direct studies with N,N-Dimethylaniline-D3 are not extensively detailed in the provided literature, related tracer studies using tritium (B154650) have supported the hypothesis that the coupling reaction occurs at the para position of the aniline (B41778) ring. sci-hub.se The observation of a kinetic isotope effect upon deuteration of the N-methyl groups would provide definitive evidence for the role of C-H bond cleavage in the reaction mechanism. For instance, a significant KIE would suggest that proton loss from the methyl group is part of the rate-limiting sequence, potentially competing with or following the initial electron transfer.

Electrochemical studies have established kinetic parameters for the oxidation of DMA, as shown in the table below. The transfer coefficient (βnₐ), a measure of the symmetry of the transition state in the electrochemical step, has been determined from peak polarogram slopes. sci-hub.se

Table 1: Kinetic Parameters for DMA Oxidation at Carbon Paste Electrodes

| Scan Rate (v./sec.) | Eₚ - Eₚ/₂ (mv.) | βnₐ |

|---|---|---|

| 8.33 x 10⁻⁴ | 45.3 | 0.42 |

| 3.33 x 10⁻³ | 43.7 | 0.43 |

| 8.33 x 10⁻³ | 45.3 | 0.42 |

| 1.67 x 10⁻² | 43.9 | 0.43 |

| 3.33 x 10⁻² | 42.9 | 0.44 |

Data sourced from stationary and rotated disk studies at inert electrodes. sci-hub.se

C-H Functionalization Reactions

N,N-Dimethylaniline-D3 is instrumental in probing the mechanisms of C-H functionalization reactions, particularly those catalyzed by enzymes like cytochrome P450. nih.govhuji.ac.il These enzymes catalyze the N-demethylation of N,N-dimethylaniline, a critical metabolic process. The mechanism can proceed through different pathways, including a one-electron oxidation followed by deprotonation or a direct hydrogen atom transfer (HAT). semanticscholar.org

Density Functional Theory (DFT) calculations on the C-H hydroxylation of N,N-dimethylaniline by the active species of cytochrome P450, Compound I (Cpd I), have shown that the kinetic isotope effect is a highly sensitive probe of the spin state reactivity. nih.govhuji.ac.il The reaction can proceed from either a low-spin (LS) or high-spin (HS) state of Cpd I, and the calculated KIEs for each pathway are distinctly different. Experimental KIE values align well with the calculated KIE for the low-spin pathway, suggesting it is the dominant mechanism. nih.govhuji.ac.il

Experimental studies on the N-demethylation of a series of 4-substituted N,N-dimethylanilines by P450 2B1 have shown relatively low KIE values (kH/kD ≈ 1.5–2.3). semanticscholar.org This is interpreted as evidence for a mechanism where the rate-limiting step is the initial one-electron transfer from the aniline nitrogen to the P450 iron-oxo species, followed by a rapid, non-rate-limiting deprotonation of the resulting aminium radical. semanticscholar.org However, a significantly larger KIE is observed for the 4-nitro derivative, suggesting a potential shift in the mechanism towards a rate-limiting C-H bond cleavage (HAT) or a reversible electron transfer step. semanticscholar.org

Table 2: Kinetic Hydrogen Isotope Effects for N-Demethylation of 4-Substituted N,N-Dimethylanilines by P450 2B1

| 4-Substituent | Isotope Effect (kH/kD) using -N(CH₃)(CD₃) |

|---|---|

| -OCH₃ | 1.88 ± 0.15 |

| -CH₃ | 1.82 ± 0.13 |

| -H | 1.91 ± 0.08 |

| -Cl | 2.27 ± 0.10 |

| -NO₂ | 4.90 ± 0.36 |

Data represents NADPH-supported reactions. semanticscholar.org

Secondary Kinetic Isotope Effects in Reaction Pathways

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org Despite being smaller than primary KIEs, they provide crucial information about changes in hybridization and the steric environment of the transition state.

Nucleophilic Substitution Reactions (e.g., Quaternization of Tertiary Amines)

The quaternization of tertiary amines, a classic SN2 reaction, has been studied using N,N-dimethyl-d6-aniline to probe the nature of the transition state. In the reaction of N,N-dimethylaniline with methyl p-toluenesulfonate in nitrobenzene (B124822), replacing the methyl hydrogens with deuterium (B1214612) results in a secondary kinetic isotope effect. cdnsciencepub.com

The transition state for this SN2 reaction involves a change in the geometry around the nitrogen atom from trigonal planar (sp²) in the amine to tetrahedral (sp³) in the forming quaternary ammonium (B1175870) salt. cdnsciencepub.comsemanticscholar.org This geometric change forces the N-methyl groups closer together, increasing steric strain. The C-H (or C-D) bending vibrations are affected by this increased crowding. The lower zero-point energy of the C-D bond compared to the C-H bond means that more energy is required to reach the sterically congested transition state for the deuterated compound, leading to a slower reaction rate (a normal SKIE, kH/kD > 1).

A temperature dependence study of this reaction revealed that the isotope effect is primarily due to a difference in the enthalpy of activation (ΔΔH‡), rather than the entropy of activation (ΔΔS‡), supporting the interpretation based on steric interactions in the transition state. cdnsciencepub.com

Table 3: Activation Parameters for the Quaternization of N,N-Dimethylaniline and N,N-Dimethyl-d6-aniline

| Parameter | Value |

|---|---|

| (ΔHD‡ - ΔHH‡) | -134 ± 30 cal/mol |

| (ΔSD‡ - ΔSH‡) | -0.15 ± 0.09 cal/mol/degree |

Reaction with methyl p-toluenesulfonate in nitrobenzene. cdnsciencepub.com

Proton Transfer Dynamics from Radical Cations

The dynamics of proton transfer from radical cations are fundamental to many chemical and biological processes. N,N-Dimethylaniline-D3 and its d6 isotopologue have been used to study these dynamics, particularly in photochemically generated radical ion pairs. acs.org

In the benzophenone (B1666685)/N,N-dimethylaniline system, photoexcitation leads to the formation of a contact radical ion pair. A subsequent proton transfer occurs from the N,N-dimethylaniline radical cation to the benzophenone radical anion. acs.org By comparing the rate of proton transfer (kpt) from N,N-dimethylaniline with the rate of deuteron (B1233211) transfer (kdt) from N,N-dimethyl-d6-aniline, a significant kinetic isotope effect is observed. This KIE provides insight into the nature of the proton transfer barrier. Theoretical analysis suggests that the transfer proceeds via a nonadiabatic process involving quantum mechanical tunneling through the barrier, rather than classical thermal activation over it. acs.org

Table 4: Deuterium Isotope Effect on Proton Transfer in Benzophenone/N,N-Dimethylaniline Radical Ion Pairs

| Solvent | kpt (s⁻¹) | kdt (s⁻¹) | KIE (kpt/kdt) |

|---|---|---|---|

| Butanenitrile | 1.1 x 10⁷ | 2.1 x 10⁶ | 5.2 |

| Pentanenitrile | 1.2 x 10⁷ | 2.6 x 10⁶ | 4.6 |

Data for the 4-methylbenzophenone/N,N-dimethylaniline system. acs.org

Quantitative Analysis and Interpretation of Kinetic Isotope Effects for Mechanistic Insights

The interpretation of KIEs is particularly insightful when studied as a function of the reaction's thermodynamics. For instance, in the N-demethylation of substituted N,N-dimethylanilines promoted by an iron(IV)-oxo complex, the intramolecular KIE ((kH/kD)intra) exhibits a "bell-shaped" dependence on the pKa of the N,N-dimethylaniline radical cation. researchgate.net This profile is characteristic of a proton transfer reaction. The maximum KIE is observed when the pKa of the proton donor (the radical cation) matches the pKa of the conjugate acid of the proton acceptor. researchgate.netnih.gov This indicates a symmetric transition state where the proton is equally shared between the donor and acceptor, leading to the largest difference in zero-point energies between the C-H and C-D bonds. nih.gov

The relatively low KIE values (≈ 2) observed in many P450-catalyzed N-demethylations suggest that C-H bond cleavage is not the sole rate-limiting step. semanticscholar.org This supports a mechanism where a one-electron transfer is the primary rate-limiting event. Conversely, a large KIE (e.g., kH/kD ≈ 5-7) provides strong evidence for a mechanism where C-H bond cleavage, either through HAT or as part of an electron transfer-proton transfer (ET-PT) pathway, is rate-determining. semanticscholar.orgresearchgate.net Thus, the quantitative value of the KIE, often in conjunction with other kinetic data and computational studies, is a decisive factor in distinguishing between closely related mechanistic possibilities.

Mechanistic Elucidation of Reactions Involving N,n Dimethylaniline and Its Deuterated Analogs

Oxidative N-Dealkylation Pathways

Oxidative N-dealkylation is a crucial metabolic process and a synthetically important reaction. The cleavage of the N-alkyl bond in tertiary amines like DMA can proceed through several distinct mechanistic pathways. The use of deuterated analogs such as N,N-bis(trideuteriomethyl)aniline (DMA-d6) and N-methyl-N-trideuteriomethylaniline (DMA-d3) has been instrumental in distinguishing between these pathways.

Single Electron Transfer (SET) Mechanisms and Aminium Radical Intermediates

The initial step in many oxidative N-dealkylation reactions of N,N-dimethylaniline is a single electron transfer (SET) from the nitrogen atom to an oxidant, forming a short-lived N,N-dimethylaniline radical cation (DMA•+). researchgate.netnih.gov This aminium radical intermediate is a key species that dictates the subsequent reaction course. nih.govnih.gov The formation of this radical cation has been detected and studied using techniques like mass spectrometry and scanning electrochemical microscopy. nih.govnih.gov

The rates of N-demethylation of a series of para-substituted N,N-dimethylanilines have been shown to correlate with the substrate's oxidation-reduction potential, further supporting the initial SET step. nih.gov Theoretical calculations have also been employed to understand the energetics of one-electron oxidation of substituted anilines in aqueous solution. umn.edu

Hydrogen Atom Transfer (HAT) Mechanisms

In contrast to the stepwise SET mechanism, a Hydrogen Atom Transfer (HAT) mechanism involves the direct abstraction of a hydrogen atom from one of the N-methyl groups in a single step. wsu.edumdpi.com This pathway is often proposed for oxidations mediated by potent oxidants like the ferryl-oxo species (Cmpd I) in cytochrome P450 enzymes. wsu.edu

Kinetic isotope effect (KIE) studies using deuterated N,N-dimethylaniline analogs are a powerful tool to differentiate between SET and HAT pathways. A significant KIE is typically observed in HAT reactions, as the C-H bond is broken in the rate-determining step. nih.gov Conversely, a small or absent KIE in the initial stages of the reaction often points towards a rate-limiting SET step. nih.gov Work by Jones and coworkers, using N-oxides as oxygen surrogates for cytochrome P450, provided evidence for a HAT mechanism in N-dealkylation, based on KIE measurements and the exclusion of a SET pathway through the use of mechanistic probes. wsu.edu

Concerted Electron-Proton Transfer (CEPT) Processes in C-H Bond Activation

A third mechanistic possibility is a Concerted Electron-Proton Transfer (CEPT), where the electron and proton are transferred simultaneously from the substrate to the oxidant. frontiersin.orgnih.govnih.gov This pathway avoids the formation of high-energy charged intermediates like the aminium radical cation, which can be energetically unfavorable in certain environments. nih.gov

Theoretical studies, such as those employing multistate and Kohn-Sham density functional theory, have suggested that the N-dealkylation of N,N-dimethylanilines by some biomimetic nonheme iron(IV)-oxo complexes may proceed through a mechanism that has characteristics of both HAT and CEPT. frontiersin.org The reaction may begin with a HAT-like process and transition to a CEPT-dominated pathway. frontiersin.org The pH dependence of the reaction rate can also provide clues, with CEPT reactions often showing a distinct pH profile. nih.gov

Characterization of Carbinolamine Intermediates and Subsequent Cleavage

Regardless of the initial C-H bond activation mechanism (SET, HAT, or CEPT), the subsequent steps in oxidative N-dealkylation are thought to converge on the formation of a carbinolamine intermediate. This species is generally unstable and readily decomposes to yield N-methylaniline and formaldehyde. mdpi.com The formation of iminium ions as intermediates, which are then hydrolyzed to the carbinolamine, has also been proposed. acs.orgnih.gov

Studies with purified cytochrome P-450 isozymes have investigated the role of N,N-dimethylaniline N-oxide as a potential intermediate. However, the rates of demethylation of the N-oxide were found to be significantly slower than that of N,N-dimethylaniline itself, suggesting that the N-oxide is not a direct intermediate in the demethylation pathway for these enzymes. nih.gov

Dimerization and Oligomerization Mechanisms of Radical Cations

The N,N-dimethylaniline radical cation (DMA•+), formed via SET, is not only a key intermediate in N-dealkylation but can also undergo dimerization and oligomerization reactions. nih.gov The electrochemical oxidation of DMA often leads to the formation of dimeric products. nih.govresearchgate.net

The dimerization of organic radical cations, including those of N,N-dimethyl-paraphenylenediamine, has been studied theoretically. nih.gov These studies indicate the formation of stable dicationic π-dimers with long multicenter π-bonds. nih.gov The stability of these dimers is influenced by dispersion interactions and the presence of counter-ions in solution. nih.gov The rate constant for the dimerization of the DMA•+ has been estimated to be on the order of 2.5 × 10⁸ M⁻¹s⁻¹. nih.gov

The oxidation of N,N-dimethylaniline can also lead to the formation of colored dyes like crystal violet and methyl violet, which involves the formation of dimeric and trimeric structures. rsc.org The study of radical cation π-dimers of conjugated oligomers has also provided insights into their potential as molecular wires for electronic communication. nii.ac.jp The kinetics and energetics of electron transfer to dimer radical cations have been investigated, revealing the role of dimer reorganization in these processes. osti.gov

Electrophilic Aromatic Substitution Reactions on Deuterated N,N-Dimethylaniline

N,N-dimethylaniline is highly reactive towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the dimethylamino group, which activates the aromatic ring, particularly at the ortho and para positions. vaia.comchegg.com The use of deuterated N,N-dimethylaniline allows for the study of the kinetic isotope effect in these reactions, providing information about the rate-determining step.

For example, deuteration of the aromatic ring can help to determine if the initial attack of the electrophile or the subsequent loss of a proton (or deuteron) is rate-limiting. libretexts.org In a typical EAS mechanism, the attack of the electrophile to form the sigma complex (benzenium ion) is the slow step, and thus a significant primary kinetic isotope effect is not usually observed. libretexts.org

However, studies on the ortho-selective C-H addition of N,N-dimethylanilines to alkenes catalyzed by a yttrium complex have shown a kinetic isotope effect, suggesting that C-H (or C-D) bond activation is involved in the rate-determining step of this particular transformation. rsc.org The reaction of N,N-dimethylaniline-d₅ with 1-octene (B94956) yielded the C-D addition product, with deuterium (B1214612) incorporated into the methyl group of the octyl chain, indicating a specific mechanistic pathway. rsc.org

Furthermore, the introduction of substituents on the aromatic ring or at the nitrogen atom can influence the rate and regioselectivity of EAS reactions due to both electronic and steric effects. vaia.comchegg.com

Quaternization Reactions and the Formation of Deuterated Ammonium (B1175870) Salts

The quaternization of tertiary amines, a class of reactions known as Menshutkin reactions, involves the transformation of a tertiary amine into a quaternary ammonium salt through reaction with an alkyl halide. This process is a cornerstone of organic synthesis, finding applications in the formation of phase transfer catalysts, ionic liquids, and various other functional materials. The study of quaternization reactions involving N,N-dimethylaniline and its deuterated isotopologue, N,N-Dimethylaniline-D3 (N-methyl-D3), offers significant insights into reaction mechanisms, transition state geometries, and kinetic isotope effects.

The quaternization of N,N-dimethylaniline with an alkyl halide, such as methyl iodide or benzyl (B1604629) chloride, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the dimethylamino group acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This concerted process involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond, passing through a highly polar, charge-separated transition state.

The introduction of deuterium at one of the N-methyl groups, as in N,N-Dimethylaniline-D3, allows for the investigation of the secondary kinetic isotope effect (KIE). In this specific case, since the C-D bond is not broken during the reaction, any observed isotope effect is secondary in nature. Secondary KIEs (kH/kD) arise from changes in the vibrational frequencies of the C-H/C-D bonds between the ground state and the transition state. For an SN2 reaction at a methyl center, a slight inverse secondary KIE (kH/kD < 1) is often anticipated. This is because the C-H(D) bonds are not directly involved in the bond-making or bond-breaking steps, but their vibrational modes can be affected by the changing steric and electronic environment as the reaction progresses from sp³ hybridization towards a more constrained sp²-like geometry in the transition state.

A detailed kinetic study of the quaternization of N,N-dimethylaniline with benzyl chloride in acetone (B3395972) has provided valuable thermodynamic data for the reaction. semanticscholar.org The reaction demonstrates first-order dependence on both the amine and the alkyl halide, consistent with the SN2 mechanism. semanticscholar.org The formation of the sterically hindered N-Benzyl-N,N-dimethylanilinium chloride is observed to be a relatively slow process at ambient temperature. semanticscholar.org

Table 1: Thermodynamic Parameters for the Quaternization of N,N-Dimethylaniline with Benzyl Chloride in Acetone at 300 K

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 59.8 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 57.3 | kJ/mol |

| Entropy of Activation (ΔS‡) | -145.7 | J/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 101.0 | kJ/mol |

Data sourced from a kinetic study on the Menshutkin reaction. semanticscholar.org

The large negative entropy of activation (ΔS‡) is a significant finding, indicating a transition from a less ordered state (two reactant molecules) to a more ordered, highly structured transition state. semanticscholar.org This is characteristic of bimolecular reactions where two independent species combine into a single entity in the rate-determining step.

While direct comparative kinetic data for the quaternization of N,N-Dimethylaniline-D3 is not extensively documented in the literature, the principles of kinetic isotope effects allow for a reasoned prediction. Given the nature of the SN2 transition state, the change in vibrational frequencies of the non-reacting N-CD₃ group compared to the N-CH₃ group is expected to be minimal, leading to a secondary KIE close to unity. However, precise measurements would be necessary to confirm the exact magnitude and direction of this effect, which could provide further nuanced details about the transition state structure.

The product of the quaternization of N,N-Dimethylaniline-D3 with an alkylating agent like methyl iodide would be a deuterated quaternary ammonium salt, specifically N-methyl-N-(trideuteriomethyl)phenylammonium iodide. The characterization of this salt would rely on standard analytical techniques such as NMR spectroscopy, where the deuterium signal would be observable, and mass spectrometry to confirm the isotopic composition.

Computational Chemistry and Theoretical Investigations of N,n Dimethylaniline D3

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational feasibility. It is widely used to study the properties of N,N-dimethylaniline and its isotopologues.

DFT calculations are crucial for delineating the electronic architecture of N,N-Dimethylaniline-D3. The substitution of hydrogen with deuterium (B1214612) has a negligible impact on the ground-state electronic structure. The highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom and the aromatic ring, which is characteristic of the strong electron-donating nature of the dimethylamino group. The lowest unoccupied molecular orbital (LUMO) is a π* anti-bonding orbital distributed across the phenyl ring. On the basis of electronic structure calculations, a dual-nature transition state for nitrogen atom transfer has been proposed, involving the transfer of electron density from the nitrido HOMO to the phosphine (B1218219) LUMO. researchgate.net

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Mulliken charge analysis, a method used in computational chemistry, can provide insights into the charge distribution within the molecule. frontiersin.org In studies of the N-dealkylation of N,N-dimethylaniline, the spin densities and Mulliken charges of reactants, transition states, and products have been calculated to understand the electronic changes throughout the reaction. frontiersin.org

Table 1: Representative Calculated Electronic Properties of N,N-Dimethylaniline Note: The following values are illustrative and can vary based on the chosen DFT functional, basis set, and computational model.

| Property | Representative Value | Description |

| HOMO Energy | ~ -5.2 eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | ~ 0.1 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.3 eV | The energy difference between the HOMO and LUMO, which influences chemical reactivity and electronic transitions. |

| Mulliken Charge on N | ~ -0.60 | The partial charge on the nitrogen atom, indicating its nucleophilic character. |

DFT is extensively applied to map the potential energy surfaces for reactions involving N,N-dimethylaniline, thereby elucidating detailed mechanistic pathways. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. For instance, DFT calculations have been used to investigate the B(C6F5)3-catalyzed C–H silylation of N,N-dimethylaniline, revealing a rate-determining step with a calculated free energy barrier of 23.5 kcal mol−1. rsc.org Similarly, in Ni-catalyzed homo-coupling reactions, DFT was used to evaluate potential reaction pathways, calculating an activation barrier of 13.1 kcal/mol for the oxidative addition step. nih.gov In studies of the Claisen rearrangement of related compounds in N,N-dimethylaniline as a solvent, DFT calculations demonstrated that the initial rearrangement is the rate-determining step. nsf.gov Kohn-Sham DFT studies on the N-demethylation of N,N-dimethylanilines have shown that the reaction proceeds through a rate-limiting hydrogen atom transfer (HAT) step. frontiersin.org

Table 2: Examples of Calculated Reaction Energy Barriers for N,N-Dimethylaniline Reactions

| Reaction | Catalyst/Reagent | Calculated Barrier (ΔG‡) | Method |

| C–H Silylation | B(C6F5)3 / PhSiH3 | 23.5 kcal/mol | DFT |

| Oxidative Addition | Ni(acac)2 | 13.1 kcal/mol | DFT |

| Iodide Substitution | Glutathione | 25.4 kcal/mol | DFT |

A key strength of DFT is its ability to locate and characterize the geometry of transition states, which are the highest energy points along a reaction coordinate. The nature of a transition state is confirmed by vibrational frequency analysis, where a true transition state possesses exactly one imaginary frequency.

For N,N-Dimethylaniline-D3, these calculations are vital for predicting the kinetic isotope effect (KIE), which is a powerful tool for mechanistic investigation. The KIE arises from the difference in zero-point vibrational energies between C-H and C-D bonds. Experimental studies on the N-demethylation of N,N-dimethylaniline have sometimes shown the absence of a significant isotope effect. researchgate.net This can occur if the commitment to catalysis is high, meaning that once the enzyme-substrate complex is formed, it is highly likely to proceed to products, masking the intrinsic isotope effect of the bond-breaking step. researchgate.net However, other inter- and intramolecular KIE experiments have suggested that the electron transfer and proton transfer processes in N-dealkylation are coupled and not kinetically independent. frontiersin.org Theoretical KIE predictions from DFT calculations can be compared with experimental values to provide strong support for or against a proposed reaction mechanism.

Semi-Empirical Methods and Molecular Mechanics/Dynamics Simulations

For larger molecular systems or longer timescale simulations where DFT becomes computationally prohibitive, semi-empirical methods and molecular mechanics are valuable alternatives. Semi-empirical methods, such as RM1, AM1, and PM3, are derived from a Hartree-Fock formalism but use parameters from experimental data to simplify calculations. scielo.br These methods, particularly NDDO-based approaches like RM1, offer a good compromise between speed and accuracy for calculating properties like enthalpies of formation and dipole moments, and for exploring reaction pathways. scielo.brscielo.br The RM1 method, for example, has been used to describe the reaction pathways of systems involving N,N-dimethylaniline. scielo.br

Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the conformational behavior and non-covalent interactions of N,N-Dimethylaniline-D3 over time. optibrium.com MD simulations can be particularly useful for understanding how the molecule behaves in a solvent or interacts with a biological macromolecule by sampling a large number of conformations. scielo.br

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Photochemistry

The interaction of N,N-Dimethylaniline-D3 with light is governed by its excited electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating these excited states and the molecule's resulting photochemistry. TD-DFT calculations can predict the electronic absorption spectrum by determining the vertical excitation energies from the ground state.

Furthermore, TD-DFT allows for the mapping of excited-state potential energy surfaces, which is essential for understanding photochemical reaction pathways, fluorescence, and non-radiative decay processes. For N,N-Dimethylaniline-D3, TD-DFT can be used to probe how deuterium substitution affects these photophysical properties. The heavier deuterium atom can slow down vibrational relaxation and other non-radiative decay channels that involve C-H (or C-D) bond vibrations, potentially leading to a longer excited-state lifetime and higher fluorescence quantum yield compared to the non-deuterated isotopologue.

Multistate Density Functional Theory Approaches for Complex Reaction Mechanisms

Some chemical reactions, particularly proton-coupled electron transfer (PCET) processes, involve the interplay of multiple, closely-spaced electronic states. frontiersin.org In these situations, standard Kohn-Sham DFT may be inadequate. Multistate Density Functional Theory (MSDFT) is an advanced approach designed to handle such complexity by explicitly considering the interaction between different diabatic (localized) electronic states. frontiersin.orgfrontiersin.org

MSDFT has been successfully employed to investigate the elusive mechanism of N-dealkylation of N,N-dimethylanilines. frontiersin.org By defining the individual reaction steps (such as electron transfer and proton transfer) using MSDFT, researchers can provide a more definitive answer to mechanistic debates, for example, whether a reaction proceeds via a stepwise electron transfer-proton transfer (ET-PT) pathway or a concerted PCET mechanism. frontiersin.org This approach allows for the calculation of reaction profiles on different electronic states (e.g., triplet and quintet spin states), providing a deeper understanding of complex bioinorganic and oxidative chemical processes. frontiersin.org

Spectroscopic Methodologies and Advanced Analytical Applications for N,n Dimethylaniline D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification, Site-Specificity, and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of N,N-Dimethylaniline-D3, offering unambiguous confirmation of the site of deuteration and enabling quantification of isotopic enrichment.

Deuterium Quantification : ¹³C NMR spectroscopy is particularly effective for quantifying the level of deuteration. The carbon atom of the -CD3 group experiences an isotopic effect, causing its resonance to shift slightly upfield compared to the ¹³C signal of a standard -CH3 group. Furthermore, the signal for the ¹³C nucleus in the -CD3 group will appear as a multiplet due to coupling with deuterium (which has a nuclear spin I=1), in contrast to the quartet seen for a -CH3 group in a proton-coupled ¹³C spectrum. By decoupling both ¹H and ²H nuclei, it is possible to resolve the distinct ¹³C signals for the different isotopologues, allowing for their accurate integration and the quantification of deuterium content. nih.gov This method is advantageous as it can be performed relatively quickly and provides site-specific isotopic purity information. nih.gov

Table 1: Predicted NMR Spectral Features for N,N-Dimethylaniline-D3

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Comments |

|---|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | ~6.7-7.2 | Multiplets | Unaffected by deuteration. |

| ¹H | N-CH₃ | ~2.9 | Singlet | Signal integrates to 3 protons. |

| ¹H | N-CD₃ | - | Absent | Confirms site-specific deuteration. |

| ¹³C | Aromatic (C₆H₅) | ~112-151 | Multiple signals | Minor deuterium-induced isotope shifts may be observed on adjacent carbons. researchgate.net |

| ¹³C | N-CH₃ | ~40 | Singlet (¹H decoupled) | Standard chemical shift. |

| ¹³C | N-CD₃ | Shifted upfield from ~40 | Multiplet (¹H decoupled) | Deuterium-induced isotope shift and C-D coupling are key indicators. |

| ²H | N-CD₃ | ~2.9 | Singlet (¹H decoupled) | Direct detection of the deuterium label. |

Mass Spectrometry (MS) for Isotopic Purity Assessment and Reaction Monitoring

Mass Spectrometry (MS) is a fundamental technique for confirming the molecular weight and assessing the isotopic purity of N,N-Dimethylaniline-D3. High-resolution mass spectrometry (HRMS) can distinguish between ions with very similar mass-to-charge ratios (m/z), making it ideal for analyzing isotopically labeled compounds. researchgate.net

The molecular weight of unlabeled N,N-Dimethylaniline (C₈H₁₁N) is 121.18 g/mol . For N,N-Dimethylaniline-D3 (C H₈D₃N), the molecular weight increases to approximately 124.20 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ will appear at m/z values corresponding to these masses.

The primary application of MS in this context is the determination of isotopic purity, which is calculated by comparing the ion intensities of the deuterated species to the unlabeled species. almacgroup.comresearchgate.net It is crucial to account for the natural abundance of ¹³C and other isotopes, which contribute to the M+1 and M+2 peaks of the unlabeled compound. researchgate.net HRMS allows for the accurate measurement of these isotopic distributions, enabling precise quantification of the deuteration level. researchgate.net This is vital for applications like Isotope Dilution Mass Spectrometry, where the exact isotopic enrichment of the standard must be known.

Tandem Mass Spectrometry (MS/MS) provides deeper insight into the structure of N,N-Dimethylaniline-D3 by analyzing its fragmentation patterns. In an MS/MS experiment, the parent ion of interest (e.g., the molecular ion of N,N-Dimethylaniline-D3 at m/z 124) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

The fragmentation pathways can help confirm the location of the deuterium labels. For instance, the loss of a methyl radical is a common fragmentation pathway for N,N-dimethylanilines. For N,N-Dimethylaniline-D3, one would expect to observe losses of both the -CH₃ group (a loss of 15 Da) and the -CD₃ group (a loss of 18 Da). The relative abundance of these fragment ions can provide information about the kinetic isotope effect of the fragmentation process. This detailed structural information is valuable for distinguishing between isomers and for monitoring chemical reactions where the labeled group might be transferred or modified. chemrxiv.orgmdpi.com

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision. nih.govrsc.org N,N-Dimethylaniline-D3 is an ideal internal standard for quantifying its unlabeled counterpart in various complex samples.

The methodology involves adding a precisely known amount of N,N-Dimethylaniline-D3 (the "spike") to a sample containing an unknown quantity of unlabeled N,N-Dimethylaniline. springernature.com After extraction and sample preparation, the mixture is analyzed by a mass spectrometer, typically coupled with a chromatographic separation technique like GC or LC. The instrument measures the relative intensities of the mass signals for the labeled (m/z 124) and unlabeled (m/z 121) analytes. Since the labeled standard behaves almost identically to the unlabeled analyte during sample preparation and analysis, any sample loss affects both compounds equally. nist.gov This allows for highly accurate quantification of the unlabeled N,N-Dimethylaniline, even with incomplete sample recovery. nist.govnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. For N,N-Dimethylaniline-D3, these methods provide clear evidence of deuteration through the analysis of isotope effects on molecular vibrations.

The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift of vibrational frequencies to lower wavenumbers. The most significant changes are observed for the stretching and bending modes directly involving the deuterium atoms.

C-H vs. C-D Stretching : In unlabeled N,N-Dimethylaniline, the C-H stretching vibrations of the methyl groups typically appear in the 2800-3000 cm⁻¹ region of the IR and Raman spectra. In N,N-Dimethylaniline-D3, the corresponding C-D stretching vibrations are expected to shift to a lower frequency, typically around 2100-2250 cm⁻¹.

Bending Vibrations : Similarly, C-H bending (scissoring, wagging, twisting) vibrations, which occur in the 1350-1470 cm⁻¹ range, will also shift to lower wavenumbers for the C-D bonds.

These predictable shifts provide a straightforward method for confirming the presence and location of the deuterium label. Detailed analysis, often supported by computational methods like Density Functional Theory (DFT), can assign the specific vibrational modes and provide insights into the molecule's conformation. sphinxsai.comresearchgate.net

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) for N,N-Dimethylaniline and its D3 Isotopologue

| Vibrational Mode | Unlabeled N,N-Dimethylaniline (C-H) | N,N-Dimethylaniline-D3 (C-D) (Predicted) | Spectroscopic Technique |

|---|---|---|---|

| Methyl Symmetric/Asymmetric Stretch | ~2850 - 2960 | ~2100 - 2250 | IR, Raman |

| Aromatic C-H Stretch | ~3000 - 3100 | ~3000 - 3100 | IR, Raman |

| C-N Stretch | ~1350 | Minor shift expected | IR, Raman |

| Methyl Bending/Scissoring | ~1440 - 1470 | Lower frequency shift | IR, Raman |

Note: The C-N stretching and aromatic C-H stretching frequencies are largely unaffected by deuteration on the methyl group. sphinxsai.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progress Monitoring and Intermediate Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For N,N-Dimethylaniline, the absorption bands arise from π → π* transitions within the benzene (B151609) ring and n → π* transitions involving the nitrogen atom's lone pair of electrons. hw.ac.uk

The substitution of hydrogen with deuterium on the methyl group (N-methyl-D3) has a negligible effect on the electronic structure of the chromophore. Therefore, the UV-Vis absorption spectrum of N,N-Dimethylaniline-D3 is expected to be virtually identical to that of its unlabeled counterpart. hw.ac.uk

Despite this, UV-Vis spectroscopy remains a valuable tool for applications involving N,N-Dimethylaniline-D3. Because N,N-Dimethylaniline has a distinct UV absorbance profile, the technique can be used to monitor the progress of reactions where it acts as a reactant or is formed as a product. mdpi.com By tracking the change in absorbance at a specific wavelength over time, one can determine reaction kinetics. epa.govresearchgate.net It is particularly useful for detecting the formation of colored intermediates or products that may arise from reactions involving the aniline (B41778) moiety. nih.gov

Development of Chromatographic Analytical Methods (e.g., GC-FID) for Deuterium Labeled Compounds

Chromatographic methods are essential for separating N,N-Dimethylaniline-D3 from reaction mixtures, starting materials, and byproducts, as well as for assessing its chemical purity. Gas Chromatography (GC) is particularly well-suited for analyzing volatile compounds like N,N-Dimethylaniline.

For analyses requiring both separation and isotopic differentiation, the coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the method of choice. GC separates the components of the mixture, and the MS detector provides mass information for each eluting peak. This allows for the simultaneous assessment of chemical purity (from the chromatogram) and isotopic enrichment (from the mass spectrum of the target peak). nih.gov The development of a robust GC method involves optimizing parameters such as the column type, temperature program, and carrier gas flow rate to ensure good resolution and peak shape for N,N-Dimethylaniline.

Applications of N,n Dimethylaniline D3 As a Mechanistic Probe and Tracer in Chemical Research

Investigation of Enzyme Catalysis and Substrate Biotransformation Mechanisms

The use of N,N-Dimethylaniline-D3 has been instrumental in elucidating the mechanisms of enzyme-catalyzed reactions, particularly those involving N-demethylation, a key process in drug metabolism.

One of the primary enzyme families studied using this deuterated substrate is the cytochrome P450 system. nih.gov These enzymes are crucial for the oxidative metabolism of a vast array of xenobiotics. By comparing the metabolism of N,N-dimethylaniline with its deuterated analog, researchers can probe the nature of the transition state during C-H bond activation. For instance, density functional theory (DFT) calculations on the C-H hydroxylation of N,N-dimethylaniline by Compound I of cytochrome P450 have shown that the kinetic isotope effects are highly sensitive to the spin state of the reactive intermediate. nih.gov This allows the KIE to be a discerning probe for the spin state reactivity of the enzyme. nih.gov

Peroxidases, another important class of enzymes, have also been investigated using N,N-di-(trideuteromethyl)aniline. nih.govwikipedia.org Studies on the hydroperoxide-supported N-demethylation catalyzed by chloroperoxidase and horseradish peroxidase revealed significant deuterium (B1214612) isotope effects on the maximal reaction rate (Vmax). nih.govwikipedia.org These findings were inconsistent with a simple ping-pong kinetic model and instead suggested a mechanism where deuterium is transferred from the substrate to the enzyme during catalysis. nih.govwikipedia.org

The following table summarizes the observed kinetic isotope effects in peroxidase-catalyzed N-demethylation of N,N-dimethylaniline.

| Enzyme System | Hydroperoxide Substrate | Isotope Effect on Vmax (VmaxH/VmaxD) | Isotope Effect on Vmax/Km (Vmax/Km)H/(Vmax/Km)D |

| Chloroperoxidase | Ethyl hydroperoxide | 1.42 ± 0.31 | 1.76 to 5.10 |

| Horseradish Peroxidase | Ethyl hydroperoxide | 1.99 ± 0.39 | 1.76 to 5.10 |

| Horseradish Peroxidase | Hydrogen peroxide | 4.09 ± 0.27 | 1.76 to 5.10 |

| Data sourced from Kedderis and Hollenberg (1984). nih.govwikipedia.org |

These studies highlight the utility of N,N-Dimethylaniline-D3 in revealing intricate details of enzyme mechanisms that would be difficult to uncover otherwise. The observed isotope effects provide strong evidence for specific mechanistic steps, helping to build a more complete picture of how these vital biological catalysts function.

Elucidation of Complex Organic Reaction Mechanisms in Solution and Solid Phases

In the realm of synthetic organic chemistry, N,N-Dimethylaniline-D3 is a valuable mechanistic probe for a variety of reactions. Its application in studying kinetic isotope effects helps to differentiate between proposed reaction pathways.

A notable example is in the study of C-H bond functionalization, a cornerstone of modern synthetic chemistry. The use of deuterated N,N-dimethylaniline has been pivotal in understanding the mechanism of these reactions. For instance, in the tricyanovinylation of dimethylaniline, a kinetic isotope effect was observed when using deuterated derivatives, which was consistent with the proposed mechanism of the reaction. researchgate.net

Furthermore, in the context of reductive lithiations, a common method for preparing organolithium compounds, N,N-dimethylaniline itself can act as a catalyst. nih.gov While direct studies with the deuterated form in this specific catalytic role are not detailed, the principles of using isotopic labeling to probe reaction mechanisms are highly relevant. Understanding whether a C-H bond on the aniline (B41778) is involved in the catalytic cycle could be investigated using N,N-Dimethylaniline-D3. It has been shown that reductive lithiations using a catalytic amount of an aromatic electron-transfer agent occur on the surface of the lithium, a fundamentally different mechanism than reductions with preformed radical anions which occur in solution. nih.gov

The following table presents a hypothetical scenario illustrating how KIE studies with N,N-Dimethylaniline-D3 could be used to probe a reaction mechanism.

| Proposed Mechanistic Step | Expected KIE (kH/kD) | Implication |

| C-D bond cleavage in the rate-determining step | > 1 (Primary KIE) | The N-methyl group is directly involved in the slowest step of the reaction. |

| C-D bond not cleaved in the rate-determining step | ≈ 1 (No KIE) | The N-methyl group is not involved in the rate-determining step. |

| Change in hybridization at the carbon bearing the deuterium in the transition state | < 1 or > 1 (Secondary KIE) | The geometry around the N-methyl group changes during the rate-determining step. |

These examples demonstrate the power of using N,N-Dimethylaniline-D3 to gain a deeper understanding of reaction mechanisms, which is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Tracer Studies in Environmental Fate and Transformation Research

Isotopically labeled compounds are indispensable tools for tracing the environmental fate and transformation of pollutants. While specific studies detailing the use of N,N-Dimethylaniline-D3 as an environmental tracer are not extensively documented in the provided search results, the principles of its application can be inferred from general knowledge of environmental tracer studies and the known biodegradation pathways of N,N-dimethylaniline.

N,N-dimethylaniline can enter the environment through industrial wastewater. nih.gov Understanding its persistence, degradation pathways, and potential for bioaccumulation is crucial for environmental risk assessment. The use of N,N-Dimethylaniline-D3 would allow researchers to track the molecule and its transformation products in complex environmental matrices such as soil and water.

For example, studies on the biodegradation of aniline and its derivatives have identified specific metabolic pathways. nih.gov A bacterial strain, Delftia sp. AN3, has been shown to degrade aniline but not N,N-dimethylaniline. nih.gov However, other microorganisms may possess the ability to degrade N,N-dimethylaniline. In such studies, N,N-Dimethylaniline-D3 could be introduced into a model ecosystem (e.g., a soil microcosm or a water sample) to:

Trace the parent compound: Monitor the disappearance of the deuterated compound over time to determine its degradation rate.

Identify metabolites: The deuterium label would be incorporated into the degradation products, aiding in their identification by techniques such as mass spectrometry. This would help to elucidate the biodegradation pathway, for instance, whether N-demethylation or ring hydroxylation is the initial step.

Quantify transformation: By measuring the ratio of the deuterated parent compound to its deuterated metabolites, the extent of transformation can be quantified.

The following table illustrates the potential application of N,N-Dimethylaniline-D3 in a hypothetical environmental fate study.

| Experimental Setup | Analytical Technique | Information Gained |

| Soil microcosm spiked with N,N-Dimethylaniline-D3 | GC-MS or LC-MS | Degradation rate of N,N-dimethylaniline in soil. Identification of deuterated metabolites, revealing the soil microbial degradation pathway. |

| Aquatic system with sediment and water containing N,N-Dimethylaniline-D3 | HPLC with mass spectrometry | Partitioning of the compound between water and sediment. Photodegradation and biodegradation rates in the aquatic environment. |

Although direct examples are not provided in the search results, the application of N,N-Dimethylaniline-D3 as a tracer in environmental research holds significant potential for providing a clearer understanding of the environmental behavior of this class of compounds.

Role in Developing New Synthetic Strategies and Catalytic Systems

The insights gained from mechanistic studies using N,N-Dimethylaniline-D3 directly contribute to the development of new and improved synthetic strategies and catalytic systems. By understanding the intimate details of a reaction mechanism, chemists can design more efficient, selective, and sustainable chemical processes.